molecular formula C10H22N2O2 B1307100 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol CAS No. 41717-77-5

1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

Cat. No. B1307100
CAS RN: 41717-77-5
M. Wt: 202.29 g/mol
InChI Key: WOTIBMPUIACMOE-UHFFFAOYSA-N
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Description

The compound "1-Isopropoxy-3-piperazin-1-yl-propan-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives with potential pharmacological applications. Piperazine is a versatile heterocyclic moiety that is often incorporated into drug molecules to target a range of biological activities. The papers describe the synthesis and evaluation of novel piperazine derivatives with potential antidepressant, antianxiety, tocolytic, anti-HIV, and antimicrobial activities .

Synthesis Analysis

The synthesis of piperazine derivatives involves multi-step organic reactions. For instance, the synthesis of novel derivatives with antidepressant and antianxiety activities began with Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction to produce the desired compounds . Another study synthesized a tocolytic agent by treating a phthalimide precursor with isopropylamine in dimethylformamide . These synthetic routes highlight the complexity and specificity required to produce such compounds with desired biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR, ^1H NMR, ^13C-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are carefully designed to introduce specific functional groups that confer the desired biological activity. For example, the Mannich reaction is used to introduce a methyl piperazine moiety, which is a common feature in many biologically active compounds . The choice of reactants and reaction conditions are tailored to achieve high yields and selectivity for the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion. The papers do not provide detailed information on these properties, but they are typically assessed during the drug development process to ensure the compounds have suitable characteristics for in vivo studies and potential therapeutic use .

Case Studies

The papers include case studies where the synthesized compounds were evaluated for their pharmacological activities. For example, compounds with antidepressant and antianxiety activities were tested using Porsolt’s behavioral despair test and the plus maze method, respectively . Another compound was evaluated for its tocolytic activity by assessing its ability to inhibit uterine smooth muscle contractions . Additionally, anti-HIV and antimicrobial activities were investigated through in vitro assays . These studies provide evidence of the therapeutic potential of the synthesized piperazine derivatives.

Scientific Research Applications

Design and Synthesis for Pharmacological Evaluation

1-Isopropoxy-3-piperazin-1-yl-propan-2-ol and its derivatives have been actively explored in the design and synthesis of novel compounds with potential pharmacological activities. For instance, derivatives incorporating furan and phenyl groups have demonstrated significant antidepressant and antianxiety activities, attributed to their ability to modulate behavioral despair and anxiety in animal models. These findings highlight the chemical's potential as a scaffold for developing new therapeutic agents targeting mood disorders (J. Kumar et al., 2017).

Structural Analysis and Drug Design

The structural analysis of arylpiperazine derivatives, including 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol, provides insight into their bioactivity against specific receptors such as α1A-adrenoceptor. Time-dependent density functional theory (TDDFT) calculations and molecular docking have been employed to understand the binding mechanisms of these compounds, aiding in the design of highly selective antagonists with potential therapeutic applications (W. Xu et al., 2016).

Dual Action Antidepressant Drugs

Research has focused on synthesizing derivatives of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol with dual action at serotonin receptors and serotonin transporter, aiming to discover new classes of antidepressant drugs. These compounds exhibit high affinity for both 5-HT1A receptors and serotonin transporters, suggesting their potential as potent antidepressant agents with a novel mechanism of action (J. Martínez et al., 2001).

Antifungal and Antimicrobial Activities

The design and synthesis of new compounds based on 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol have also explored their antifungal and antimicrobial activities. These studies aim to develop effective treatments against a variety of pathogenic fungi, offering a promising direction for addressing the growing concern of antimicrobial resistance (Xiaoyun Chai et al., 2011).

Anticancer Drug Development

Emerging research has identified derivatives of 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol as potential anticancer agents. For example, structural modifications and molecular docking studies have been conducted to assess their activity against bone cancer cell lines, providing a foundation for the development of new anticancer drugs (G. Lv et al., 2019).

properties

IUPAC Name

1-piperazin-1-yl-3-propan-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2)14-8-10(13)7-12-5-3-11-4-6-12/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTIBMPUIACMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390352
Record name 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxy-3-piperazin-1-yl-propan-2-ol

CAS RN

41717-77-5
Record name α-[(1-Methylethoxy)methyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41717-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropoxy-3-piperazin-1-yl-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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